molecular formula C7H10N2O B1455699 2-methoxy-N-methylpyridin-3-amine CAS No. 1334149-22-2

2-methoxy-N-methylpyridin-3-amine

Cat. No. B1455699
M. Wt: 138.17 g/mol
InChI Key: WCMIAOBFAXUYMF-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylpyridin-3-amine, also referred to as MM3, is a pyridine-based molecule. It has a CAS Number of 1334149-22-2 and a molecular weight of 138.17 . The IUPAC name for this compound is 2-methoxy-N-methyl-3-pyridinamine .


Molecular Structure Analysis

The InChI code for 2-methoxy-N-methylpyridin-3-amine is 1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methoxy-N-methylpyridin-3-amine is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 240.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 35.3±0.3 cm^3 .

Scientific Research Applications

Tautomerism and Physicochemical Properties

  • Tautomerism and Structural Analysis : Studies have investigated the tautomerism and structural properties of acridin-9-amines substituted at the exocyclic nitrogen atom, including the effect of substituents on the stability of amino and imino forms. Such analyses are crucial for understanding the molecular interactions and recognition by other molecules, which could be relevant for the design of molecules with specific properties (Wróblewska et al., 2006).

Synthesis and Chemical Reactions

  • Methylating Reactions : Research has been conducted on new methods for methylating tertiary amines to quaternary ammonium compounds, which is essential for developing synthetic routes for complex organic compounds. This could provide insights into the potential synthetic applications of compounds like "2-methoxy-N-methylpyridin-3-amine" (Sheverdov et al., 2018).

  • Ring Transformations and Aminations : Investigations into the reactions of heterocyclic compounds with nucleophiles have led to the discovery of novel ring transformations and aminations, indicating potential pathways for functionalizing pyridine derivatives and exploring their reactivity (Hertog et al., 2010).

Catalysis and Material Science

  • Catalytic Applications : Palladium-catalyzed reactions involving pyridine derivatives, including imine hydrolysis and aminocarbonylation, highlight the role of such compounds in synthetic chemistry. These processes are essential for the development of pharmaceuticals and fine chemicals, where the catalytic efficiency and selectivity can be significantly influenced by the structure of the pyridine derivatives (Ahmad et al., 2019).

Safety And Hazards

The safety information for 2-methoxy-N-methylpyridin-3-amine includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that the compound is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if the compound is ingested, inhaled, or comes into contact with skin or eyes .

properties

IUPAC Name

2-methoxy-N-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMIAOBFAXUYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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